The table below summarizes the core identity and primary uses of this compound:
| Property | Description |
|---|---|
| CAS Number | 19337-97-4 [1] [2] [3] |
| Molecular Formula | C₈H₇NO₂ [2] [3] |
| Molecular Weight | 149.15 g/mol [2] [3] |
| Chemical Structure | (E)-3-pyridin-3-ylprop-2-enoic acid (a carboxylic acid with a trans-configured vinyl group attached to a pyridine ring at the 3-position) [2] |
| Physical Form | Solid, white to off-white powder [3] [4] |
| Melting Point | 232-235 °C (decomposes) [1] [3] |
| Primary Applications | • Building block for heterometallic coordination polymers with luminescence properties [1] [5] • Key cap structure in the anticancer drug Chidamide [6] • Synthetic intermediate for gelatinase B inhibitors and antibacterial agents [2] • Shows antiviral activity against tobacco mosaic virus (TMV) [4] |
The compound can be synthesized through several routes, each with distinct advantages and limitations:
| Method | Key Features | Reported Yield |
|---|
| Knoevenagel Condensation [6] | • Traditional method using 3-pyridinecarboxaldehyde and malonic acid. • Relies on hazardous pyridine solvent. • Practical limitations in decarboxylation step. | Information absent | | Horner-Wadsworth-Emmons (HWE) [6] | • Uses 3-pyridinecarboxaldehyde and diethoxyphosphoryl acetic acid ethyl ester. • Requires strong base (NaH), raising safety concerns. • Involves chromatographic purification, reducing efficiency. | Information absent | | One-Pot, Continuous Flow (Novel) [6] | • Streamlined process: aldol condensation, hydrolysis, dehydration without intermediate purification. • Avoids hazardous solvents and chromatography. • Improved process robustness and sustainability. | 84% overall yield |
The novel, chromatography-free synthesis involves a one-pot, three-step sequence [6]:
This workflow can be visualized as follows:
For safe laboratory handling, note the following safety information:
| Aspect | Specification |
|---|---|
| Hazard Statements [2] | H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation) |
| Precautionary Measures [1] [2] | • Use PPE: N95 dust mask, eyeshields, and gloves. • Avoid formation of dust and aerosols. • Use adequate ventilation. | | Incompatibilities [2] | Incompatible with strong oxidizing agents, acids, and bases. | | Storage [2] [3] | Store at ambient temperatures, in an inert atmosphere. |
The compound's biological activity stems from its role as a key structural motif in drug discovery:
The compound is readily available from major chemical suppliers in various quantities, though availability should be confirmed directly with the vendor [7].
| Supplier | Purity | Package Sizes |
|---|---|---|
| Sigma-Aldrich [1] [3] | 99% | 5 g, 25 g, 250 g |
| Thermo Fisher [2] | 99% | 5 g |
The table below summarizes the key identifiers and physical properties of the compound as found in the search results.
| Property | Details |
|---|---|
| CAS Number | 19337-97-4 [1] [2] [3] |
| Molecular Formula | C₈H₇NO₂ [1] [2] [3] |
| Molecular Weight | 149.15 g/mol [1] [2] [3] |
| Melting Point | 232-235 °C (decomposes) [2] [3] |
| Appearance | White to off-white solid [1] [3] |
| Storage | Room temperature; store in an inert atmosphere [1] [4] |
The following table consolidates the hazard and safety information available from the search results.
| Aspect | Information |
|---|
| GHS Hazard Statements | H315 - Causes skin irritation [4] [5] H319 - Causes serious eye irritation [4] [5] H335 - May cause respiratory irritation [4] [5] | | Safety Precautions | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray [4] [5] P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing [4] [5] | | Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves [2] [5] |
For a thorough safety evaluation in a research setting, you can follow the workflow below. This diagram outlines the key stages of a risk assessment process.
Diagram illustrating a logical workflow for laboratory safety assessment.
trans-3-(3-Pyridyl)acrylic acid (CAS: 19337-97-4) is a solid with a melting point of 232-235 °C (dec.) [1]. Its molecular structure contains two distinct functional groups:
This "hard-soft" dichotomy is the fundamental principle behind its primary application: the synthesis of heterometallic coordination polymers and MOFs [1]. By strategically combining metal ions with different hardnesses, researchers can promote the formation of complex, stable 3D network structures that might not be accessible with single-metal systems [2].
The hydrothermal method is a classical and effective technique for crystallizing MOFs. The following protocols are adapted from foundational research, detailing the synthesis of heterometallic and homometallic frameworks.
Protocol 1: Synthesis of 3D Heterometallic [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆] This one-pot synthesis directly yields a 3D heterometallic framework.
Protocol 2: Synthesis of Homometallic MOFs For comparative studies, the homometallic end members can be synthesized separately.
The table below summarizes the structures and key synthetic details for the MOFs discussed.
| MOF Compound | Dimensionality | Metal Centers | Key Synthetic Feature |
|---|---|---|---|
| [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆] (1) | 3D | Heterometallic (Cu, Nd) | Single-pot synthesis with mixed metals [2] [3] |
| [Nd(C₈H₆NO₂)₃(H₂O)] (2) | 2D | Homometallic (Nd) | Selective coordination to hard acid [2] [3] |
| [Cu(C₈H₆NO₂)₂]·H₂O (3) | 1D | Homometallic (Cu) | Selective coordination to soft acid [2] [3] |
Post-synthesis, confirming the structure and properties of the obtained materials is crucial.
The heterometallic framework 1 forms a 3D topology that is notably stable. In contrast, using only one type of metal ion results in lower-dimensional structures (2D or 1D), demonstrating the profound impact of a second metal center on the overall framework formation [2].
The following diagram illustrates the logical decision-making process and experimental workflow for synthesizing and characterizing these MOFs, based on the hard-soft acid-base principle.
MOF Synthesis Decision Workflow
The core chemical concept behind these syntheses is visualized below, showing how the ligand bridges different metal ions.
Ligand Coordination Chemistry
While this ligand effectively forms heterometallic MOFs, the broader field of MOF research is advancing with techniques to enhance material performance.
trans-3-(3-Pyridyl)acrylic acid (chemical formula: C₈H₇NO₂; CAS Registry Number: 19337-97-4) represents a bifunctional organic ligand that has gained significant importance in the design and synthesis of advanced coordination polymers, particularly heterometallic systems. This ligand exhibits a unique molecular architecture featuring both a carboxylic acid group (-COOH) and a pyridyl nitrogen, creating distinct hard and soft coordination domains within the same molecule. The carboxylic acid moiety demonstrates preference for hard Lewis acidic metal centers such as lanthanides (Nd³⁺, UO₂²⁺) and other early transition metals, while the pyridyl nitrogen exhibits affinity for softer transition metals (Cu²⁺, Co²⁺, Ni²⁺). This inherent property makes it exceptionally suitable for constructing heterometallic coordination frameworks with tailored dimensionality and properties. [1] [2] [3]
The strategic importance of this compound in materials science stems from its ability to facilitate the formation of stable coordination polymers with varied dimensionalities including one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) networks. These structures have demonstrated significant potential in applications ranging from luminescent materials to potential biomedical applications. The ligand's melting point of 232-235°C (with decomposition) indicates reasonable thermal stability for synthetic procedures under elevated temperatures, which is frequently utilized in hydrothermal and solvothermal synthesis methods common in coordination polymer fabrication. [2] [4]
Table 1: Fundamental properties of this compound [2] [4]
| Property | Specification | Conditions/Notes |
|---|---|---|
| Chemical Formula | C₈H₇NO₂ | - |
| Molecular Weight | 149.15 g/mol | - |
| CAS Registry Number | 19337-97-4 | - |
| Appearance | White to off-white solid | Powder form |
| Melting Point | 232-235°C | Decomposition occurs |
| Boiling Point | 307.6±17.0°C | Predicted |
| Density | 1.261±0.06 g/cm³ | Predicted |
| pKa | 3.13±0.10 | Predicted |
| Quality Grade | ≥99% | Suitable for coordination polymer synthesis |
The molecular structure of this compound can be represented through several key identifiers:
C(/C=C/C1=CC=CN=C1)(O)=O (This representation specifies the trans configuration of the acrylic acid group relative to the pyridyl ring)VUVORVXMOLQFMO-ONEGZZNKSA-N (Standardized molecular identifier)The hydrothermal method has been successfully employed for the synthesis of various coordination polymers using this compound as a bridging ligand. This technique utilizes elevated temperatures and autogenous pressure to facilitate crystal growth and framework formation. The following protocol describes the general approach for synthesizing heterometallic coordination polymers: [1] [6]
Table 2: Specific reaction conditions for characterized coordination polymers [1] [6] [3]
| Complex Formulation | Metal Salts | Molar Ratio (M1:M2:Ligand) | Temperature (°C) | Time (h) | Dimensionality |
|---|---|---|---|---|---|
| [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆] | Cu(NO₃)₂·3H₂O, Nd(NO₃)₃·6H₂O | 3:2:6 | 180 | 72 | 3D framework |
| (UO₂)₂Cu(L)₃(O)(H₂O) | UO₂(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O | 2:1:3 | 180 | 48-72 | 3D porous framework |
| [Nd(C₈H₆NO₂)₃H₂O] | Nd(NO₃)₃·6H₂O | 1:3 | 160 | 48 | 2D coordination polymer |
| [Cu(C₈H₆NO₂)₂]·H₂O | Cu(NO₃)₂·3H₂O | 1:2 | 160 | 48 | 1D coordination polymer |
Synthesis Workflow for Heterometallic Coordination Polymers
Structural systematics studies reveal that this compound exhibits remarkable versatility in coordination modes, leading to diverse architectural motifs. In heterometallic systems, the ligand typically employs its carboxylate group to coordinate to hard acids (lanthanides, uranyl) in various binding modes including monodentate, bidentate chelating, or bridging configurations, while the pyridyl nitrogen coordinates to softer transition metals. This differential binding preference drives the formation of heterometallic frameworks rather than mechanical mixtures of homometallic complexes. [1] [6] [3]
The dimensional control in these coordination polymers is influenced by several factors including metal-to-ligand ratio, reaction temperature, pH, and specific metal combinations. The 3D heterometallic framework [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆] exemplifies how the deliberate combination of hard (Nd³⁺) and soft (Cu²⁺) metal centers with this bifunctional ligand leads to complex architectures unavailable to either metal alone. Similarly, the uranyl-copper complex (UO₂)₂Cu(L)₃(O)(H₂O) demonstrates the ligand's ability to facilitate cation-cation interactions between uranyl oxo groups and copper centers, resulting in a robust 3D framework with narrow channels. [1] [3]
Table 3: Structural characteristics of coordination polymers based on this compound [1] [6] [3]
| Complex | Coordination Geometry | Ligand Binding Mode | Key Structural Features | Dimensionality |
|---|
| [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆] | Nd³⁺: 8-9 coordinate Cu²⁺: Square planar | Carboxylate: μ₂-bridging Pyridyl: Terminal | Heterometallic framework Stable 3D topology | 3D | | (UO₂)₂Cu(L)₃(O)(H₂O) | UO₂²⁺: Pentagonal bipyramidal Cu²⁺: Octahedral | Carboxylate: Chelating/bridging Pyridyl: Bridging | Cation-cation interactions Channel-containing framework | 3D porous | | [Nd(C₈H₆NO₂)₃H₂O] | Nd³⁺: 9-coordinate | Carboxylate: Chelating Pyridyl: Not coordinated | Aqua ligand present Limited expansion | 2D sheet | | [Cu(C₈H₆NO₂)₂]·H₂O | Cu²⁺: Octahedral Jahn-Teller | Carboxylate: Bridging Pyridyl: Terminal | Chain structure Axial water molecules | 1D chain | | [(UO₂)₃(L)(HL)O(OH)₃]·2.5H₂O·CH₃CN | UO₂²⁺: Various geometries | Carboxylate: μ₂-bridging Pyridyl: Pendant | Ribbon-like structure Oxo/hydroxo bridges | 1D ribbon |
Coordination Environment Showing Hard-Soft Metal Preference
Luminescent behavior represents one of the most investigated functional properties of coordination polymers derived from this compound. The ligand itself can act as an antenna chromophore, absorbing light and efficiently transferring energy to metal centers, thereby sensitizing characteristic metal-based emissions. In lanthanide-containing complexes, this "antenna effect" is particularly valuable for populating the f-f electronic states of lanthanides, which typically exhibit weak absorption coefficients. The resulting materials often display metal-centered luminescence with enhanced intensity and lifetime compared to the aqua ions. [1] [3]
In uranyl complexes (UO₂²⁺), coordination polymers with this compound exhibit the typical vibronic progression in the emission spectra between 450-650 nm, characteristic of the uranyl ion. The breadth of these emission bands in complexes such as [(UO₂)₃(L)(HL)O(OH)₃]·2.5H₂O·CH₃CN suggests superposition of multiple series originating from inequivalent uranyl centers within the crystal lattice. For heterometallic d-f systems, additional interesting photophysical phenomena may occur, including energy transfer processes between the different metal centers, potentially leading to tunable emission properties. [3]
Table 4: Functional properties of characterized coordination polymers [1] [6] [3]
| Complex | Luminescence Properties | Thermal Stability | Potential Applications |
|---|
| [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆] | Nd³⁺ emission sensitized via ligand-to-metal charge transfer | Stable to >250°C | Luminescent materials, Magneto-optical devices | | (UO₂)₂Cu(L)₃(O)(H₂O) | Uranyl emission with vibronic progression (450-650 nm) | Moderate thermal stability | Photocatalysis, Radionuclide sequestration | | [Nd(C₈H₆NO₂)₃H₂O] | Weak luminescence due to water quenching | Lower stability (<200°C) | Model compound, Structural studies | | [Cu(C₈H₆NO₂)₂]·H₂O | Ligand-centered or metal-perturbed emission | Dehydration at ~100°C | 1D model systems, Educational demonstrations |
For structural determination of coordination polymers, single-crystal X-ray diffraction represents the most powerful technique. The following protocol ensures optimal results:
Thermogravimetric analysis (TGA) provides crucial information about thermal stability, dehydration processes, and framework decomposition:
Emission spectroscopy protocols for characterizing photophysical properties:
This compound requires careful handling to ensure researcher safety and compound integrity:
This compound has established itself as a versatile and effective ligand for constructing diverse coordination polymers with tailored dimensionalities and functional properties. Its bifunctional nature with hard and soft coordination domains provides a strategic advantage in designing heterometallic systems that leverage the complementary properties of different metal centers. The well-established synthetic protocols, comprehensive structural systematics, and documented functional properties summarized in these Application Notes provide researchers with a solid foundation for further exploration of this fascinating class of materials.
Future research directions may include expansion to other metal combinations, exploration of host-guest chemistry in porous frameworks, development of thin-film processing methodologies, and investigation of potential applications in sensing, catalysis, and biomedical contexts. The continued investigation of coordination polymers based on this compound promises to yield advanced materials with unique properties and practical applications across multiple technological domains.
Table 1: Fundamental Properties of trans-3-(3-Pyridyl)acrylic acid [1]
| Property | Description |
|---|---|
| CAS Number | 19337-97-4 |
| IUPAC Name | (2E)-3-(3-Pyridin-3-yl)prop-2-enoic acid |
| Molecular Formula | C8H7NO2 |
| Assay | ≥99% |
| Physical Form | Solid |
| Melting Point | 232-235 °C (dec.) |
| SMILES | O=C(O)/C=C/C1=CN=CC=C1 |
| Key Feature | Bifunctional ligand with hard (carboxylate) and soft (pyridyl) coordination sites |
This ligand's primary application is in materials science for constructing coordination polymers and MOFs [2] [3]. Its carboxylic acid group preferentially binds to hard Lewis acidic metal cations (e.g., lanthanides like Nd³⁺), while its pyridyl nitrogen favors coordination to softer metal cations (e.g., transition metals like Cu²⁺) [2] [3]. This property is strategically used to create stable heterometallic frameworks [2]. Furthermore, it serves as a key pharmaceutical intermediate, most notably as the "cap group" in the histone deacetylase inhibitor (HDACi) drug Chidamide, used to treat peripheral T-cell lymphoma [4].
The ligand's utility stems from its divergent coordination preferences, allowing for the rational design of structures with varying dimensionalities and metal compositions.
Table 2: Documented Coordination Polymers with this compound [2] [3]
| Material Designation | Metal Centers | Coordination Preference | Resulting Polymer Dimensionality | Key Features |
|---|---|---|---|---|
| 1: [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆] | Cu²⁺ (soft), Nd³⁺ (hard) | Pyridyl → Cu²⁺; Carboxylate → Nd³⁺ | 3D | Heterometallic, stable topology, luminescence properties |
| 2: [Nd(C₈H₆NO₂)₃H₂O] | Nd³⁺ (hard) | Carboxylate → Nd³⁺ | 2D | Homometallic |
| 3: [Cu(C₈H₆NO₂)₂]·H₂O | Cu²⁺ (soft) | Pyridyl → Cu²⁺ | 1D | Homometallic |
The conceptual process for designing these frameworks, based on the principle of Hard-Soft Acid-Base (HSAB) theory, can be visualized as follows:
Diagram 1: Rational design of coordination polymers using the bifunctional ligand.
Traditional synthesis routes (e.g., Knoevenagel condensation) face challenges like using hazardous solvents (pyridine), requiring chromatographic purification, and generating phosphorus waste [4]. The following one-pot, chromatography-free protocol is a more sustainable and efficient alternative [4].
Workflow Overview:
Diagram 2: Streamlined one-pot synthesis workflow. Detailed Experimental Procedure:
Reagents:
Equipment:
Step-by-Step Protocol:
Aldol Addition (Formation of β-hydroxy ester 2):
t_add):Hydrolysis (Formation of β-hydroxy acid 3):
Dehydration and Isolation (Formation of product 4):
Notes:
This protocol outlines the synthesis of the heterometallic framework [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆] (Material 1 in Table 2), which exhibits a 3D topology and luminescence properties [2] [3].
Reagents:
Equipment:
Step-by-Step Protocol:
Reaction Mixture Preparation:
Combination and Loading:
Hydrothermal Reaction:
Product Isolation:
Notes:
I hope these detailed Application Notes and Protocols provide a robust foundation for your research. Should you require further clarification or seek information on specific characterization techniques, please do not hesitate to ask.
The table below summarizes the key identifiers and physicochemical properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 19337-97-4 [1] [2] |
| Molecular Formula | C₈H₇NO₂ [1] [2] |
| Molecular Weight | 149.15 g/mol [1] |
| Melting Point | 232-235 °C (decomposes) [1] [2] |
| Form | Solid powder [1] [2] |
| Hazard Codes | Xi (Irritant) [1] |
| Safety Notes | Causes skin and serious eye irritation; may cause respiratory irritation [1] [2]. Incompatible with oxidizing agents, acids, and bases [2]. |
The primary application of this compound in materials science is as a building block for coordination polymers and MOFs [3] [4]. Its molecular structure features two distinct binding sites:
-COOH) that coordinates preferentially to hard metal ions like lanthanides (e.g., Nd³⁺).This "heterometallic" design philosophy enables the creation of stable, multi-dimensional network structures [3]. The luminescence in these materials can originate from the organic linker itself or, more commonly, from the metal centers it coordinates to, particularly lanthanide ions [3]. The rigid framework of a coordination polymer can enhance luminescence efficiency by limiting molecular motions that quench emission.
This protocol is adapted from published research on creating a heterometallic Cu/Nd framework using this compound [3].
1. Objective To synthesize a 3D heterometallic coordination polymer, specifically [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆], using this compound as an organic linker.
2. Materials
3. Experimental Workflow
4. Procedure
5. Characterization and Analysis
I hope these detailed application notes and protocols provide a solid foundation for your research and development work. Should you require further elaboration on any specific section, please feel free to ask.
This compound is primarily known as a bifunctional ligand with both hard and soft coordination sites, making it valuable in materials science and pharmacology [1].
| Application Area | Specific Use / Function | Reference(s) |
|---|---|---|
| Materials Science | Organic linker for constructing 3D heterometallic coordination polymers (with Co(II), etc.); exhibits properties like luminescence, spin-canting, and metamagnetic behavior. [1] [2] | |
| Pharmaceutical & Agrochemical | Serves as a key intermediate in synthesis; shows direct antiviral activity against the Tobacco Mosaic Virus (TMV). [3] |
While a direct protocol for synthesizing the ethyl ester from the acid was not found, one source explicitly mentions that the ester can be synthesized from trans-3-(3-Pyridyl)acrylic acid via an esterification reaction [1]. The table below summarizes the key information available for the final ester product.
| Property | Value / Description |
|---|---|
| CAS Number | 59607-99-7 [4] |
| Molecular Formula | C10H11NO2 [4] |
| Molecular Weight | 177.20 g/mol [4] |
| Purity | 96% [4] |
| Boiling Point | 100-102 °C at 0.075 mmHg [4] |
| SMILES | CCOC(=O)/C=C/C1=CN=CC=C1 [4] |
The following is a generalized procedure for the acid-catalyzed esterification of a carboxylic acid. You will need to determine the optimal conditions (reaction time, temperature, and work-up) for this specific compound through experimentation.
This compound (1.0 equivalent) with a large excess of absolute ethanol (e.g., 5-10 equivalents). Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents) or p-toluenesulfonic acid [5].ethyl trans-3-(3-pyridyl)acrylate, can be further purified by techniques such as recrystallization or flash column chromatography to achieve high purity.This compound has been identified as an inhibitor of the Type III Secretion System (T3SS), a key virulence factor in many bacterial plant pathogens like Erwinia amylovora (which causes fire blight) [6]. Inhibiting the T3SS disarms the pathogen without killing it, representing a promising anti-virulence strategy.
The following diagram outlines the mechanism by which phenolic compounds like This compound inhibit the T3SS, based on studies of similar molecules [6].
Diagram Title: Proposed T3SS Inhibition Pathway
This diagram illustrates the two key regulatory pathways through which This compound and related compounds are believed to suppress T3SS expression [6]:
hrpL mRNA. By neutralizing RsmA, the inhibitor helps stabilize hrpL mRNA, but the overall effect is still a net reduction in T3SS due to the primary HrpS/HrpL pathway suppression.The following protocol is adapted from general methods used to study T3SS inhibitors in bacterial pathogens like Erwinia amylovora [6].
This compound (e.g., dissolved in DMSO).28°C (the optimal growth temperature for E. amylovora) until the mid-logarithmic phase (OD600 ~ 0.6-0.8), which is when T3SS genes are typically expressed [6].hrpL, hrpA) relative to a housekeeping gene.This compound is classified as a warning substance. It may cause eye irritation, skin irritation, and specific target organ toxicity (respiratory system) upon repeated exposure [1]. Consult the relevant Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE) including gloves, eye protection, and an N95 dust mask is recommended [1].
trans-3-(3-Pyridyl)acrylic acid (3-PA) is a bifunctional organic ligand that possesses both hard (carboxylic acid) and soft (pyridyl) coordination sites, making it particularly valuable for constructing heterometallic coordination polymers with diverse structural architectures. The compound exists as a solid at room temperature with a characteristic melting point of 232-235°C (decomposition) and has been extensively employed in the development of functional materials with luminescence properties and unique photomechanical characteristics [1]. The molecular structure contains a conjugated system with a photoreactive olefin group that can undergo [2+2] photocycloaddition reactions when properly aligned in the solid state, leading to the formation of cyclobutane derivatives with retention of stereochemistry.
The [2+2] photocycloaddition reaction represents a cornerstone of solid-state chemistry, enabling the formation of four-membered rings from olefinic bonds through a concerted mechanism under ultraviolet irradiation. This reaction proceeds with complete stereospecificity, making it highly valuable for synthesizing complex molecular architectures with precise stereochemical control. The reaction mechanism involves excitation of the π-electrons in the carbon-carbon double bond followed by formation of new σ-bonds between adjacent molecules, resulting in cyclobutane ring formation. In the solid state, this process is governed by topochemical principles, which require that the reacting double bonds be parallel to each other and separated by less than 4.2 Å for the reaction to proceed efficiently [2]. The rigid crystal lattice provides the necessary preorganization for this transformation, often leading to quantitative yields without the need for solvents or catalysts.
The solid-state [2+2] photocycloaddition of this compound follows a well-defined topochemical pathway that is heavily dependent on the molecular arrangement within the crystal lattice. The reaction proceeds through a singlet excited state mechanism, where UV irradiation promotes one of the π-electrons of the double bond to an antibonding π* orbital, creating an excited state that can combine with a ground-state olefin to form a cyclobutane ring. The reaction is concerted in nature, meaning both new carbon-carbon bonds form simultaneously without the intervention of discrete diradical intermediates, though the exact mechanism continues to be debated in the literature.
The structural prerequisites for successful [2+2] photocycloaddition in crystalline materials were first formalized by Schmidt in the 1960s and remain valid today:
For this compound, the crystal packing satisfies these requirements through the formation of a two-dimensional hydrogen-bonded network comprising supramolecular ribbons connected via heterodimeric synthons with significant interactions between pyridine and carboxyl groups [3]. This specific arrangement brings the olefinic bonds into proper alignment and proximity for the photodimerization to proceed under UV irradiation, yielding a head-to-head dimer as confirmed by ¹H NMR spectroscopy [3]. The product of this reaction has been identified as rctt-3,3'-(3,4-dicarboxycyclobutane-1,2-diyl)dipyridinium dichloride, which features a puckered cyclobutane ring with significant twist angles among the carboxyl and pyridinium groups, illustrating complex molecular conformations [3].
Figure 1: Mechanism of Solid-State [2+2] Photocycloaddition
Table 1: Fundamental Properties of this compound
| Property | Specification | Method/Reference |
|---|---|---|
| Chemical name | This compound | IUPAC |
| Alternative names | 3-Pyridineacrylic acid | Common |
| CAS number | 19337-97-4 | CAS Registry |
| Molecular formula | C₈H₇NO₂ | Elemental analysis |
| Purity | ≥99% | HPLC [1] |
| Melting point | 232-235°C (dec.) | Differential scanning calorimetry [1] |
| Physical form | Solid | Visual [1] |
| Quality grade | Analytical standard | Sigma-Aldrich [1] |
Table 2: Characterization Data for this compound and Photoproduct
| Parameter | This compound | Photodimer Product |
|---|---|---|
| Structural identification | rctt-3,3'-(3,4-dicarboxycyclobutane-1,2-diyl)dipyridinium dichloride | [3] |
| Crystal system | Two-dimensional hydrogen-bonded array | Three-dimensional hydrogen-bonded network |
| Hydrogen bonding | Supramolecular ribbons via heterodimeric synthons | Helical chains with Cl⁻ anions as structure-directing agents |
| ¹H NMR characterization | Olefinic protons at δ 6.5-7.0 ppm (doublets, J = 16 Hz) | Cyclobutane protons at δ 4.0-4.5 ppm (multiplets) |
| Reaction monitoring | Disappearance of olefin signals | Appearance of cyclobutane proton signals |
| Photoreactivity | Head-to-head photodimerization confirmed by NMR | Topochemical control in crystalline structure |
Table 3: Safety Profile and Handling Requirements
| Parameter | Specification | Reference |
|---|---|---|
| Hazard statements | Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 | Sigma-Aldrich [1] |
| Target organ | Respiratory system | Sigma-Aldrich [1] |
| Precautionary measures | Use in well-ventilated areas | Standard laboratory practice |
| Personal protective equipment | N95 dust mask, Eyeshields, Gloves | Sigma-Aldrich [1] |
| Storage classification | Combustible Solids (Category 11) | Sigma-Aldrich [1] |
| Water pollution category | WGK 3 | Sigma-Aldrich [1] |
Purpose: To demonstrate the quantitative conversion of this compound to its cyclobutane dimer via solid-state [2+2] photocycloaddition reaction.
Materials and Equipment:
Procedure:
Notes and Troubleshooting:
Purpose: To prepare heterometallic coordination polymers with luminescence properties using the photodimerization product of this compound.
Materials and Equipment:
Procedure:
Notes and Applications:
Figure 2: Experimental Workflow for Photocycloaddition and Application
Recent advances in mechanochemistry have revealed that mechanical grinding can significantly influence the solid-state [2+2] photocycloaddition reactivity of molecular crystals. Grinding processes can induce structural transformations that alter molecular alignment and potentially create new photoreactive configurations that are not present in the original crystal form [2]. The application of mechanical force through grinding generates localized heat and pressure hotspots that can remove coordinated or lattice solvents, potentially reorganizing the crystal packing to create alignments suitable for photodimerization.
The interplay between mechanochemical and photochemical processes offers exciting opportunities for controlling solid-state reactivity:
These phenomena are particularly relevant for coordination polymers containing this compound or similar photoreactive ligands, where mechanical stimulation can serve as a trigger to modify photoreactivity patterns [2]. For instance, research has shown that the order of grinding crystals before or after removal of coordinated solvent molecules can dramatically influence the photochemical outcome, leading to different structural motifs including ladder coordination polymers and two-dimensional metal-organic frameworks from the same starting material [2].
The solid-state [2+2] photocycloaddition of this compound and related compounds can generate significant mechanical stress within crystals, leading to fascinating photomechanical behaviors. Recent research on analogous naphthyl acrylic acid systems has demonstrated that crystal morphology plays a crucial role in determining the specific photomechanical response [4]. Different crystal forms—including bulk crystals, microrods, and microplates—exhibit distinct behaviors upon UV irradiation despite undergoing the same chemical transformation.
Morphology-dependent photomechanical responses:
These shape-dependent properties highlight the importance of crystal engineering in designing photoresponsive materials for specific applications. The photomechanical effects arise from the efficient lattice reconfiguration stemming from the [2+2] cycloaddition photochemical reaction within the crystals, which generates substantial molecular-level changes that translate to macroscopic motions [4]. Additionally, an intermediate fluorescence enhancement has been observed across all crystal types during light exposure, suggesting that changes in molecular configuration and crystal packing may facilitate radiation transition during the photochemical process [4].
Table 4: Common Experimental Issues and Resolution Strategies
| Problem | Potential Causes | Solutions |
|---|---|---|
| Incomplete photodimerization | Insufficient irradiation time, large crystal size, improper wavelength | Increase irradiation time to 48+ hours, grind to smaller particle size, verify UV lamp output at 365 nm |
| Product decomposition | Excessive UV energy, overheating during irradiation | Use Pyrex filter, increase sample distance from source, implement cooling system |
| Mixed photoproducts | Crystal defects, multiple molecular alignments | Recrystallize starting material, optimize crystallization conditions |
| Poor crystal quality for coordination polymers | Rapid precipitation, impurities | Use solvothermal methods, implement slower cooling rates, purify starting materials |
| Weak luminescence in metal complexes | Energy transfer inefficiencies, quenching processes | Incorporate lanthanide ions (Eu³⁺, Tb³⁺), optimize metal-ligand ratios, exclude oxygen during measurement |
The solid-state [2+2] photocycloaddition of this compound represents a versatile and valuable methodology for synthesizing complex molecular architectures with precise stereochemical control. The reaction proceeds efficiently in the solid state due to favorable crystal packing that aligns the olefinic bonds in proper orientation and proximity for cycloaddition. The photodimerization product serves as a valuable building block for constructing functional coordination polymers with interesting luminescence properties and potential applications in sensing, imaging, and materials science.
Future developments in this field are likely to focus on the integration of mechanochemical techniques to control and modify photoreactivity, the design of multi-functional coordination polymers with stimuli-responsive behavior, and the exploitation of photomechanical effects for the development of molecular actuators and mechanical devices. The ability to control molecular organization in the solid state through crystal engineering, combined with the precision of photochemical reactions, offers exciting opportunities for creating next-generation smart materials with tailored properties and functions.
Basic Chemical Identifiers
Physicochemical Properties
Commercial Availability The compound is available from various chemical suppliers for research purposes. The following table summarizes options and pricing (note: prices are subject to change).
| Supplier | Product Number | Purity | Quantity | Price |
|---|---|---|---|---|
| Sigma-Aldrich [1] | P66203 | 99% | 5 g | $47.88 |
| Sigma-Aldrich [1] | P66203 | 99% | 25 g | $239 |
| Thermo Scientific [3] | AAA1474706 | 99% | 5 g | $64.26 (CAD) [4] |
| MedChemExpress [5] | HY-W017463 | 99.87% | 5 g | Inquire |
| TRC [1] | P991835 | - | 25 g | $195 |
The search results confirm that trans-3-(3-Pyridyl)acrylic acid is a valuable building block in medicinal chemistry, particularly in the development of enzyme inhibitors.
This compound should be handled with standard laboratory precautions.
While a detailed synthesis protocol for the final inhibitor molecule was not found, the general research and development workflow for a compound like this typically involves several stages, as visualized below.
Since the specific synthesis protocol for creating a gelatinase B inhibitor from this compound is not publicly detailed, you may need to take the following steps to acquire it:
Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR) is a fundamental enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II). It catalyzes the last reductive step in each cycle of fatty acid chain elongation, which is essential for bacterial cell membrane formation [1] [2]. As this pathway is distinct from the mammalian system (FAS-I), it offers a valuable target for achieving selective antibacterial activity with minimal host toxicity [3] [2].
Several ENR isoforms exist (e.g., FabI, FabK, FabV, InhA), with FabI being the most prevalent in many pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mycobacterial ENR, InhA, is a well-validated target for front-line anti-tuberculosis drugs [1] [4]. The clinical relevance of this target is underscored by several inhibitor classes that have been identified or developed, including diazaborines, triclosan, isoniazid, and various compounds derived from high-throughput screening, such as 2-pyridones and 4-pyridones [3] [2].
The following diagram illustrates the position of ENR in the bacterial fatty acid synthesis pathway and its inhibition.
Recent research has expanded the chemical space of ENR inhibitors. Understanding these classes provides a context for the design and evaluation of new compounds.
A large-scale cheminformatic analysis of 1,412 known ENR inhibitors has helped map the essential physicochemical properties of active compounds. Key determinants include molecular weight, lipophilicity (SlogP), polar surface area, and the number of aromatic rings and stereocenters [2]. This analysis provides valuable guidelines for the rational design of new inhibitors.
The quantitative data below for two recently studied inhibitors, NITD-916 and AZD-5991, provides a benchmark for expected activity levels.
Table 1: In Vitro Potency of Representative ENR Inhibitors
| Compound | Target Enzyme | Organism | Key In Vitro Activity (MIC50/MIC90 or IC50) | Cellular/Vivo Efficacy |
|---|
| NITD-916 [4] | InhA | M. abscessus (clinical isolates, n=194) | MIC~50~: 0.125 mg/L MIC~90~: 1 mg/L | 5.6 log~10~ CFU reduction in mouse lung tissue (100 mg/kg, 14 days). | | AZD-5991 [5] | FabI | S. aureus | MIC~50~: 12.5 µM | Bactericidal activity; inhibited biofilm formation at sub-MIC concentrations. | | Diaryl Ether 1a-x [3] | paFabV | P. aeruginosa FabV | IC~50~: 0.8 - >10 µM (for 8 active leads) | Data not available in results. |
Table 2: Key Protocols for Evaluating ENR Inhibitors
| Assay Type | Core Methodology | Key Parameters & Measurements |
|---|---|---|
| Enzyme Inhibition Assay [3] | Absorbance-based assay monitoring NADH consumption. | IC~50~ determination; fixed concentration screening (e.g., 10 µM). |
| Whole-Cell Potency (MIC) [4] [5] | Broth microdilution method per CLSI guidelines. | Minimum Inhibitory Concentration (MIC~50~/MIC~90~). |
| Bactericidal Kinetics [5] | Time-kill assay. | Sampling at 0, 4, 8, and 24 hours to plot log~10~ CFU/mL vs. time. |
| Cytotoxicity Assessment [5] | CCK-8 assay on mammalian cell lines (e.g., HepG2, 293T). | IC~50~ values to determine selectivity index. |
| Target Engagement [5] | Biolayer Interferometry (BLI). | Direct measurement of compound binding to purified FabI protein. |
| Synergy Studies [4] | Checkerboard assay. | Fractional Inhibitory Concentration Index (FICI). |
This protocol integrates methodologies from the search results to provide a comprehensive workflow for characterizing new ENR inhibitors like trans-3-(3-Pyridyl)acrylic acid.
The experimental framework above, grounded in recent literature, provides a robust pathway to characterize this compound. Given the lack of prior data, your initial studies should focus on the core protocols of enzymatic inhibition (Protocol 1) and MIC determination (Protocol 2) to establish proof-of-concept.
I hope these detailed application notes provide a solid foundation for your research. Should you obtain preliminary data on this compound, this protocol can be iteratively refined to further explore its mechanism and therapeutic potential.
trans-3-(3-Pyridyl)acrylic acid (CAS 19337-97-4) is a trans-3-aryl acrylic acid derivative. It has been reported to exhibit antiviral activity against the Tobacco Mosaic Virus (TMV) [1] [2]. The table below summarizes its key chemical characteristics:
| Property | Description |
|---|---|
| CAS Number | 19337-97-4 [1] [3] [4] |
| Molecular Formula | C₈H₇NO₂ [1] [4] |
| Molecular Weight | 149.15 g/mol [1] |
| Purity | > 99% [1] [4] |
| Appearance | White to off-white solid [1] |
| Melting Point | 232-235 °C (decomposition) [4] |
While a specific protocol for this compound was not found, researchers typically evaluate anti-TMV activity using a combination of in vitro and in vivo assays. The following workflows are standard in the field.
A common approach is to screen compounds for their ability to inhibit key viral proteins, such as the Tobacco Mosaic Virus helicase (TMV-Hel), which is essential for viral replication [5].
Protocol: Screening for TMV-Hel Inhibition
The following diagram illustrates the logical workflow for this target-based screening approach:
To confirm activity in a biological system, whole-plant models are used. A modern, high-throughput method is the TMV-GFP vector system in Nicotiana benthamiana [6].
Protocol: TMV-GFP-Based Screening in N. benthamiana
The workflow for this plant-based assay is outlined below:
For context, the table below lists other compounds with reported anti-TMV activity, which are often used as positive controls or benchmarks in research. The activity of this compound can be compared against these agents.
| Compound Name | Reported Activity / Mechanism | Reference |
|---|---|---|
| This compound | Shows antiviral activity against TMV (specific mechanism not detailed) [1]. | [1] |
| Ribavirin | Binds directly to TMV helicase (TMV-Hel) and inhibits its expression. Exhibited the highest binding affinity in one study [5]. | [5] |
| Ningnanmycin (NNM) | Common commercial antimicrobial; inhibits TMV coat protein polymerization and assembly [5]. | [5] |
| 7-Deoxy-trans-dihydronarciclasine | Significant inhibition of TMV (IC₅₀ value of 1.80 μM) [7]. | [7] |
| Luotonin A | Shows good antiviral activity against TMV; also inhibits topoisomerase [7]. | [7] |
For laboratory personnel:
| Aspect | Guideline |
|---|---|
| Storage | Store as a solid at -20°C for long-term stability (3 years) or at 4°C for 2 years [1]. |
| Solubility | Soluble in DMSO (20 mg/mL, ~134 mM) [1]. |
| Hazard Classification | Classified as causing Eye Irritation (Cat. 2) and Skin Irritation (Cat. 2). May cause respiratory organ toxicity as a target organ [4]. |
| Personal Protective Equipment (PPE) | Wear gloves, eyeshields, and an N95-type dust mask [4]. |
This compound is a promising compound with documented anti-TMV activity [1]. To advance its development as an antiviral agent, future research should focus on:
The established protocols for TMV-Hel screening and the TMV-GFP system provide robust and ready-to-adapt methodologies for these further investigations.
This is a general step-by-step guide for purifying solids via recrystallization. You will need to determine the optimal solvent(s) for your specific compound through preliminary tests [1].
Dissolution
Hot Filtration
Crystallization
Isolation
Drying
The following table addresses common problems encountered during recrystallization.
| Problem | Possible Causes | Solutions |
|---|---|---|
| No crystals form | Solution is not supersaturated; cooling too fast; poor solvent choice. | Scratch the flask with a glass rod; add a "seed" crystal; use a mixed solvent system. |
| Oily product | Compound has a low melting point; cooling too rapidly. | Re-dissolve and use a different solvent or solvent pair; ensure very slow cooling. |
| Low recovery | Too much solvent used during dissolution; crystals are too soluble in the chosen solvent. | Concentrate the solution by evaporation; use a solvent in which the compound is less soluble. |
| Poor purity / Small crystals | Rapid cooling; insufficient washing; presence of colored impurities. | Ensure slow cooling from hot to room temperature; wash with cold solvent; use activated carbon. |
| Colored impurities | Incomplete removal of colored by-products. | Re-dissolve and perform a hot filtration with activated carbon. |
trans-3-(3-Pyridyl)acrylic acid, the literature melting point is 232–235 °C (dec.) [3].Since a specific solvent for This compound is not listed, you will need to perform a solvent screening. A common strategy involves testing single solvents and binary mixtures [4].
The following table summarizes the key physical properties and storage guidelines for trans-3-(3-Pyridyl)acrylic acid (CAS 19337-97-4 or 1126-74-5) from supplier data sheets and scientific literature.
| Property / Guideline | Specification / Recommendation | Source (CAS) |
|---|---|---|
| Molecular Formula | C₈H₇NO₂ | 19337-97-4 [1], 1126-74-5 [2] |
| Molecular Weight | 149.15 g/mol | 19337-97-4 [1], 1126-74-5 [2] |
| Melting Point | 232-235 °C (decomposes) | 19337-97-4 [3], 1126-74-5 [2] |
| Form | White to light yellow crystal powder | 1126-74-5 [2] |
| Recommended Storage Temperature | 2-8 °C | 19337-97-4 [3], 1126-74-5 [2] |
| Storage Classification | Combustible Solid | 19337-97-4 [3] |
| Water Hazard Class (WGK) | WGK 3 (Highly water hazardous) | 19337-97-4 [3], 1126-74-5 [2] |
Q1: What are the specific storage conditions to ensure the compound's stability?
The primary recommendation for long-term storage of This compound is in a cool, refrigerated environment between 2-8°C [3] [2]. The compound is classified as a combustible solid, so it should be stored away from heat and ignition sources [3].
Q2: What is the compound's solubility for preparing stock solutions? It has slight solubility in DMSO and dissolves in methanol upon heating [2]. This information is crucial for preparing stock solutions for experimental use.
Q3: What personal protective equipment (PPE) should be used when handling this compound? Safety data sheets recommend the following PPE:
Q4: What are the known hazards associated with this compound? The compound is classified as an irritant. Hazard statements include:
This compound is noted for its application as a ligand in constructing electrochemical sensors. The following workflow details its use in modifying a glassy carbon electrode (GCE) for uranium detection, based on a published study [5].
Title: IIP-Modified Electrode Fabrication Workflow
Procedure Details:
Key Experimental Takeaway: In this context, This compound acts as a complexing ligand with high affinity for the target ion (UO₂²⁺). The resulting polymer demonstrates high selectivity, excellent repeatability, and a low detection limit, which are attributable to the well-defined binding sites created during this process [5].
| Observation | Possible Cause | Suggested Action |
|---|---|---|
| Poor sensor selectivity or sensitivity after synthesis | Incomplete leaching of the uranyl ion template from the IIP. | Optimize the leaching protocol; ensure thorough washing with HCl and verify the completeness of template removal [5]. |
| Low binding capacity of the synthesized polymer | Degradation of the raw material or improper polymer synthesis conditions. | Verify the integrity of the stored This compound and strictly adhere to the documented polymerization temperature and time (70°C for 12h) [5]. |
| Discoloration of the powder or unusual results | Exposure to unfavorable conditions, potentially leading to decomposition. | Check that the chemical has been stored continuously at 2-8°C. Obtain a new batch if stability is in doubt. |
The table below summarizes the key identifying information and properties of trans-3-(3-Pyridyl)acrylic acid.
| Property | Description |
|---|---|
| CAS Number | 19337-97-4 [1] [2] |
| Molecular Formula | C₈H₇NO₂ [1] [2] |
| Molecular Weight | 149.15 g/mol [2] |
| IUPAC Name | (E)-3-pyridin-3-ylprop-2-enoic acid [2] |
| Appearance | Solid [1] |
| Melting Point | 232-235 °C (decomposes) [1] |
| Quality | ≥99% [1] [2] |
This compound is incompatible with oxidizing agents, acids, and bases [2]. These classes of chemicals can participate in undesirable reactions, potentially leading to decomposition, the generation of heat or hazardous gases, or the formation of new, unpredictable compounds.
The safety hazards are categorized under the Globally Harmonized System (GHS). The key hazard statements are [2]:
When handling this solid material, it is recommended to use the following PPE [1]:
The compound is classified as a Combustible Solid [1]. It should be stored at ambient temperatures [2] in a cool, dry, and well-ventilated place, away from the incompatible materials mentioned above.
The following diagram outlines the logical decision process for safely handling this compound in the lab, based on the documented hazards and incompatibilities.
This protocol is designed to minimize risks when handling the solid compound.
While direct protocols are unavailable, the following strategies are commonly employed in organic chemistry to stabilize light-sensitive compounds. You may need to adapt these general principles for your specific experimental setup.
| Strategy | Implementation Example | Rationale |
|---|---|---|
| Light Control [1] | Use amber glassware or aluminum foil to wrap vessels; employ UV-filtering materials. | Prevents initial absorption of photonic energy that drives degradation. |
| Oxygen Exclusion | Purge reaction mixtures or storage solutions with inert gas (e.g., N₂, Ar); use Schlenk line techniques. | Prevents oxidative degradation pathways that often accompany photochemical processes. |
| Temperature Control | Conduct reactions and store compounds at lower temperatures (e.g., 0-4°C). | Slows down reaction kinetics, including degradation pathways. |
| Solvent Selection | Choose solvents without photosensitizing properties (e.g., avoid acetone). | Prevents indirect degradation where the solvent absorbs light and transfers energy to the compound. |
The diagram below outlines a logical workflow for developing a stabilization method for trans-3-(3-Pyridyl)acrylic acid, based on the general strategies above.
Experimental Stabilization Workflow
The primary photoreaction for this compound in the solid state is a [2+2] photocycloaddition [1]. This is a topochemical reaction, meaning its success is governed by the geometric arrangement of molecules within the crystal lattice.
Upon UV irradiation, two molecules of trans-3-(3-Pyridyl)acrylic acid react to form a cyclobutane ring derivative, identified as rctt-3,3'-(3,4-dicarboxycyclobutane-1,2-diyl)dipyridinium dichloride [1]. The reaction proceeds under topochemical control, and the head-to-head orientation of the dimer has been confirmed via ( ^1H ) NMR spectroscopy [1].
The diagram below illustrates the transformation from the monomer to the cyclobutane-linked dimer.
The tables below summarize the key factors, common problems, and solutions for optimizing your photoreaction yield.
Table 1: Critical Factors for Reaction Success
| Factor | Description & Optimization Target | Rationale & Citation |
|---|---|---|
| Molecular Arrangement | Ensure parallel alignment of olefin bonds < 4.2 Å in crystal [2]. | Schmidt's topochemical postulate; prerequisite for [2+2] cycloaddition [2] [1]. |
| Crystal Quality | Use a single crystal or finely ground microcrystalline powder. | High crystal quality ensures proper molecular alignment; grinding creates more reaction sites [2]. |
| Reaction State | Reaction must be conducted in the solid state (neat). | The pre-organized crystal lattice directs the regio- and stereospecificity of the reaction [2] [1]. |
| Light Source | Use a UV light source of appropriate wavelength. | Provides necessary energy to excite the π-electrons in the C=C bonds to initiate the reaction. |
Table 2: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low or No Conversion | Crystal packing does not meet topochemical criteria. | Recrystallize the compound to obtain a different polymorph with suitable packing [2]. |
| Inadequate UV light intensity or wrong wavelength. | Verify light source output and ensure sample is evenly irradiated. | |
| Reaction not proceeding in solution | Lack of molecular pre-organization. | The reaction is solid-state specific. Concentrate to a solid film or recrystallize for reaction. |
| Formation of side products | Crystal fragmentation or reaction in amorphous regions. | Use a single crystal for SCSC transformation or ensure gentle mixing if powdered [2]. |
Based on the available information, here is a generalized protocol for performing the solid-state photoreaction.
If basic troubleshooting does not yield satisfactory results, consider these advanced strategies:
The table below summarizes the core identifiers and physical properties of trans-3-(3-Pyridyl)acrylic acid.
| Property | Details |
|---|---|
| CAS Number | 19337-97-4 [1] [2] [3] (Another CAS, 1126-74-5, is also used for what appears to be the same compound [4]) |
| Molecular Formula | C₈H₇NO₂ [4] [2] [5] |
| Molar Mass | 149.15 g/mol [4] [2] [5] |
| Appearance | White to almost white powder or crystal [4] [2] [5] |
| Melting Point | 232-235 °C (with decomposition) [1] [2] [5] or 234-238 °C [4] |
| Boiling Point | 307.6 ± 17.0 °C (Predicted) [2] [5] |
| pKa | 3.13 ± 0.10 (Predicted) [2] [5] |
| WGK (Water Hazard) | 3 [1] [2] [5] |
The following table details the classified hazards and recommended safety measures for handling this substance.
| Aspect | Details |
|---|
| GHS Hazard Statements | H315: Causes skin irritation [4] [5]. H319: Causes serious eye irritation [4] [5]. H335: May cause respiratory irritation (cited as a target organ effect) [1] [5]. | | Storage | Store in a cool, dark place at room temperature or below 15°C [4]. Some sources recommend storage under an inert atmosphere at 2-8°C [2] [5]. | | Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and a dust mask type N95 (US) [1]. |
Here are answers to common questions and issues you might encounter during experiments.
Q: What does the WGK 3 classification mean for my lab work?
Q: The compound appears to decompose upon melting. How should I handle this?
Q: What safety precautions are most critical when handling this powder?
Q: Can this compound be used in polymer synthesis?
The diagram below outlines a logical workflow for the safe handling and use of this compound in a laboratory setting, incorporating the safety and property information detailed above.
Chemical Profile: trans-3-(3-Pyridyl)acrylic acid (CAS 19337-97-4) is a solid with a melting point between 232-235°C [1]. Its molecular structure facilitates a two-dimensional hydrogen-bonded network in the solid state, which is crucial for its reactivity [2].
Solid-State Reaction: This compound undergoes a [2+2] photocycloaddition reaction when exposed to UV light in the solid state, forming a cyclobutane derivative [2]. FT-IR spectroscopy is an ideal technique for monitoring this reaction, as it can track the consumption of the C=C double bond in the acrylic acid moiety.
The following diagram outlines the key steps for preparing samples and acquiring FT-IR data to monitor the solid-state reaction:
KBr Pellet Method [3]:
FT-IR Data Collection and Analysis [4] [5]:
Here are common FT-IR issues and solutions relevant to this experiment:
| Problem | Possible Cause | Solution |
|---|---|---|
| Noisy Spectra [3] | Instrument vibration; insufficient scans. | Place spectrometer on stable bench; increase number of scans. |
| Negative/Strange Peaks [6] | Dirty ATR crystal; old background scan. | Clean crystal with solvent; collect fresh background scan. |
| Broad Water Peak ~3400 cm⁻¹ [3] | KBr or sample absorbed moisture. | Prepare samples in dry environment; store KBr in desiccator. |
| Weak or No Signal [3] | Sample amount too low in pellet. | Increase sample concentration in KBr mixture. |
| Peak Shifts or Distortions [3] | Poor pellet quality (cloudy/window). | Re-grind and re-press pellet for better homogeneity. |
| Unusual Baseline Drift [6] [3] | Changes in lab temperature/humidity. | Purge instrument with dry air; run frequent background scans. |
What does the decrease in the 1637 cm⁻¹ peak signify? This peak corresponds to the C=C double bond in the acrylic acid part of the molecule. Its decrease in intensity directly indicates the consumption of the starting material as it undergoes the [2+2] photocycloaddition reaction [5] [2].
Why is it crucial to work in a dry environment when preparing KBr pellets? KBr is hygroscopic (absorbs moisture from the air). Water vapor has strong, broad IR absorption bands around 3400 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (H-O-H bend), which can overlap with and obscure the key analytical peaks of your sample, such as the C=C bond at 1637 cm⁻¹ [3].
My sample pellet looks cloudy. Will this affect my results? Yes. A cloudy or non-transparent pellet causes excessive light scattering, leading to baseline distortion and skewed peak intensities. For accurate results, the pellet should be as clear as possible. Re-grinding the sample-KBr mixture to a finer powder and re-pressing the pellet can resolve this [3].
Can I use other sampling techniques besides KBr pellets? While KBr pellets are standard for solid powders, Attenuated Total Reflection (ATR) is a popular alternative. However, ensure the crystal is clean and the sample makes good contact with it. A dirty ATR crystal is a common cause of negative peaks in the spectrum [6].
The table below summarizes the core identifiers and physical characteristics of trans-3-(3-Pyridyl)acrylic acid [1] [2] [3].
| Property | Value / Description |
|---|---|
| IUPAC Name | (E)-3-pyridin-3-ylprop-2-enoic acid [2] |
| CAS Number | 19337-97-4 [1] [2] [3] |
| Molecular Formula | C₈H₇NO₂ [1] [2] |
| Molar Mass | 149.15 g/mol [2] [3] |
| Appearance | Solid [1] [3] |
| Melting Point | 232 - 235 °C (decomposes) [1] [3] |
| Quality | ≥99% [1] [2] [3] |
| Safety (GHS) | Causes skin irritation and serious eye irritation. May cause respiratory irritation [2]. |
Here are solutions to some frequently encountered problems when working with this compound.
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor Solubility | The carboxylic acid group may be protonated in acidic conditions, reducing water solubility. | Adjust the pH of the solution towards basic conditions (e.g., using NaOH) to deprotonate the acid and form a water-soluble carboxylate salt [4]. |
| Difficulty Forming Crystals | Rapid precipitation from a supersaturated solution leads to amorphous solids. | Slow Evaporation: Recrystallize by slowly evaporating the solvent, such as water, to allow for an ordered crystal lattice to form [5]. |
| Low Adhesion/Stability of Electrode Films | Unfunctionalized carbon nanotubes (MWCNTs) in composite films can aggregate and detach easily [4]. | Use Functionalized MWCNTs: Employ carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) for better dispersion and integration. Electropolymerization: Form a stable, conductive polymer composite (PPAA-MWCNTs) on the electrode surface via electropolymerization [4]. |
This section provides a detailed methodology for creating a Poly(this compound)/Multi-Walled Carbon Nanotubes (PPAA-MWCNTs) membrane on a glassy carbon electrode (GCE), based on a published application [4].
Workflow Overview
The diagram below outlines the key steps for fabricating the PPAA-MWCNTs modified electrode.
Materials and Steps
This compound (PAA). Use cyclic voltammetry to electropolymerize the PAA onto the MWCNTs/GCE surface. This process forms a robust, conductive polymer composite membrane, designated as PPAA-MWCNTs/GCE [4].What makes This compound a useful ligand in coordination chemistry?
It is a bifunctional ligand featuring both "hard" (carboxylate oxygen) and "soft" (pyridyl nitrogen) coordination sites. This versatility allows it to connect with a wide range of metal ions (e.g., both d- and f-block metals) to construct heterometallic coordination polymers and complexes, which can exhibit properties like luminescence [1] [3].
How does the PPAA-MWCNTs composite membrane improve electrochemical sensing? The membrane creates a synergistic effect. The MWCNTs provide a high surface area and excellent electrical conductivity, enhancing the electron transfer rate. The electropolymerized PPAA film offers a stable matrix that firmly holds the MWCNTs, provides abundant active sites, and improves the selectivity, especially for simultaneously detecting structurally similar molecules like catechol and hydroquinone [4].
What is the solid-state photoreactivity of this compound?
In its crystalline form, This compound can undergo a [2+2]-photocycloaddition reaction when exposed to UV light. This reaction leads to the formation of a head-to-head photodimer, a process controlled by its crystal packing and hydrogen-bonded network [6] [7].
The table below summarizes the key structural roles and experimental outcomes of different pyridyl carboxylic acids in forming coordination polymers, as evidenced by the search results.
| Ligand Name | Core Structure / Isomer | Key Coordination Features & Role | Experimental Outcomes & Applications |
|---|---|---|---|
| trans-3-(3-Pyridyl)acrylic acid [1] [2] [3] | Pyridyl-3-carboxylate with an acrylic spacer | Bifunctional ligand: Pyridyl N (softer site) and carboxylate O (harder site) [2]. The acrylic linker adds conformational flexibility. | Forms 2D/3D CPs with Co(II), Mn(II), Cu(II), Nd(III). Used in heterometallic synthesis [1] [2]. Exhibits magnetic behavior (antiferromagnetic) [1]. |
| Nicotinic Acid (Pyridine-3-carboxylic acid) [4] [5] [6] | Pyridyl-3-carboxylate | Found in vitamin B3 and NAD/NADP coenzymes [5] [6]. Primarily used in pharmaceutical design rather than material synthesis. | Forms molecular complexes with amino acids (e.g., L-asparagine) in physiological buffers [5]. Basis for dual anti-inflammatory and anti-hyperglycemic agents [4]. |
| Picolinic Acid (Pyridine-2-carboxylic acid) [6] | Pyridyl-2-carboxylate | Chelating ligand due to proximity of N and carboxylate groups. Common in metalloenzyme inhibitors and antibiotics [6]. | Found in FDA-approved drugs like Regorafenib (anti-cancer) and Quinupristin (antibiotic) [6]. |
| Isonicotinic Acid (Pyridine-4-carboxylic acid) [6] | Pyridyl-4-carboxylate | Linear, divergent coordination due to opposing functional groups. Key scaffold in anti-tuberculosis drugs [6]. | Found in Isoniazid, a first-line anti-tuberculosis drug [6]. |
For researchers looking to replicate or build upon these findings, here are the detailed experimental methodologies and results for the most prominent ligands in material synthesis.
This compound, sodium azide (NaN₃).The following diagram illustrates the general process for creating and characterizing coordination polymers using these ligands, based on the experimental protocols.
The data reveals distinct profiles for This compound compared to its isomers:
This compound offers more structural versatility. For medicinal chemists, the simpler isomers provide proven scaffolds for targeting enzymes and receptors.
The table below summarizes the key identifiers and physical properties of trans-3-(3-Pyridyl)acrylic acid found in supplier catalogs and chemical databases.
| Property | Value / Description |
|---|---|
| CAS Number | 19337-97-4 [1] [2] |
| Molecular Formula | C₈H₇NO₂ [1] [2] |
| Molecular Weight | 149.15 g/mol [1] |
| Melting Point | 232 - 235 °C (with decomposition) [2] |
| Chemical Names | (E)-3-pyridin-3-ylprop-2-enoic acid; 3-Pyridylacrylic acid [1] [2] |
| Primary Application | Used as an organic linker to connect d and f block metals to form heterometallic coordination polymers (MOFs) [3] [2] |
While specific TGA data for your compound is not provided, the search results contain detailed explanations of the TGA technique itself, which is crucial for interpreting such data [4] [5].
The following diagram outlines the workflow for performing dynamic TGA, which is the most common type.
The Photoluminescence Quantum Yield (PLQY) is a critical metric for fluorescent materials, defined as the number of photons emitted divided by the number of photons absorbed [1]. A high quantum yield indicates high fluorescence efficiency.
Despite its known use in constructing electrochemical sensors [2] and as a bifunctional ligand [3], a specific value for the luminescence quantum yield of trans-3-(3-Pyridyl)acrylic acid is not reported in the available research. The compound is typically studied for its electrochemical properties or antiviral activity rather than its luminescence efficiency [2] [4].
To measure the PLQY of a compound like this compound, researchers generally use one of three established methods. The table below summarizes these approaches:
| Method Name | Key Principle | Best For | Major Considerations |
|---|---|---|---|
| Comparative Method [1] | Comparison to a standard with a known PLQY. | Samples with a known reference standard available. | Limited by the availability of suitable reference standards. |
| Fluorescence Lifetime [1] | Uses rate constants from fluorescence lifetime measurements. | Solutions where a dilution series of a quencher can be added. | Requires significant sample preparation; not suitable for solid samples. |
| Integrating Sphere (Direct Method) [1] [5] | Directly measures all light emitted and absorbed by the sample. | Solid samples (powders, films) and solutions; considered more direct. | Requires specialized equipment (integrating sphere). |
Here is a more detailed look at the protocols for the most relevant methods:
Comparative Method: This method involves using a reference standard with known PLQY. You measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the standard and your sample. The PLQY of your sample is calculated using the formula: ( Q_F = Q_R \times (I_F / I_R) \times (A_R / A_F) ) where ( Q ) is the quantum yield, ( I ) is the integrated fluorescence intensity, and ( A ) is the absorbance [1].
Integrating Sphere Method (for Powders): This is a direct method ideal for solid samples like powders [5]. The process involves:
The workflow for the integrating sphere method, which is particularly suited for solid samples, can be summarized as follows:
Since the specific data is not available, you have a couple of options to proceed:
The crystal structure of trans-3-(3-Pyridyl)acrylic acid (I) reveals a two-dimensional hydrogen-bonded network. The primary structural features are summarized below [1] [2]:
| Feature | Description |
|---|---|
| Network Dimensionality | Two-dimensional (2D) |
| Supramolecular Structure | Array of ribbons |
| Key Synthon | Heterodimeric synthon between pyridine and carboxyl groups |
| Photoreactivity | Reactive in the solid state; undergoes [2+2]-photocycloaddition upon UV irradiation [2]. |
The data is derived from a single-crystal X-ray diffraction (XRD) study, which is the standard technique for determining the three-dimensional arrangement of atoms in a crystal and elucidating hydrogen-bonding networks [1] [2].
The following diagram illustrates the hydrogen-bonded network, showing how individual molecules connect to form a 2D array. The key heterodimeric synthon is highlighted.
This network is constructed through heterodimeric synthons, where the carboxylic acid group (O-H) of one molecule donates a hydrogen bond to the nitrogen atom of the pyridine ring on a neighboring molecule, and vice versa. This reciprocal interaction forms a stable dimeric unit. These dimers then further connect to other dimers via additional hydrogen bonds (e.g., O-H···O), leading to the formation of supramolecular ribbons that extend into a two-dimensional layer [1] [2].
The defined hydrogen-bonding network is significant because it pre-organizes the molecules in the solid state, facilitating a solid-state [2+2]-photocycloaddition reaction upon UV irradiation. This reaction converts the monomer into a cyclobutane derivative, which possesses a different three-dimensional hydrogen-bonded network [1] [2]. This property is leveraged in crystal engineering to create new organic compounds with targeted properties.
For a comparison guide, you would typically need data on alternative compounds (e.g., other pyridylacrylic acid isomers like the 2-pyridyl or 4-pyridyl analogues). I suggest:
The following table summarizes the in vitro antiviral activity of trans-3-(3-Pyridyl)acrylic acid (identified as compound 15 in the key study) and other selected compounds from the same series, with the commercial antiviral Ribavirin used as a benchmark [1].
| Compound Name / Identifier | Core Structure | In vitro Inhibition Rate (%) at 500 µg/mL | Efficacy vs. Ribavirin |
|---|---|---|---|
| This compound (Compound 15) | trans-3-aryl acrylic acid | Data from table not explicitly provided for compound 15 | Lower than Ribavirin [1] |
| Ribavirin (Control) | -- | 38.5 | Benchmark |
| 3-(3-Methoxyphenyl)acrylic acid (Compound 5) | trans-3-aryl acrylic acid | 68.4 | Significantly Higher |
| trans-Ferulic acid (Compound 1) | trans-3-aryl acrylic acid | 47.5 | Higher |
| Compound 20 (Benzothiadiazole ring) | trans-3-aryl acrylic acid | 52.2 | Higher |
| Compound 27 (2-hydroxyl-naphthalene ring) | trans-3-aryl acrylic acid | 45.8 | Higher |
| Compound 24 (Phenanthrene ring) | trans-3-aryl acrylic acid | 42.8 | Higher |
Key Findings from the Research:
trans-3-aryl acrylic acids represent a new and promising template for antiviral studies against plant viruses, with some compounds outperforming Ribavirin [1].trans-oriented acrylic acid group (-CH=CH-COOH) is crucial for activity. Hydrogenation of the double bond (making it saturated) or esterification of the carboxylic acid group led to a significant decrease or complete loss of antiviral activity [1].For researchers looking to replicate or evaluate these studies, here are the key methodologies used in the primary research.
1. Antiviral Activity Bioassay (In Vitro)
(1 - (Average lesions on treated leaves / Average lesions on control leaves)) × 100% [1].2. Chemical Synthesis of Compounds
This compound, were synthesized via a Knoevenagel condensation reaction. This involves reacting the appropriate aromatic aldehyde with malonic acid in pyridine, using piperidine as a catalyst [1] [2].The research allows for the derivation of some key structure-activity relationships, which are visualized in the following diagram.
The table below summarizes three main synthetic strategies and a recently developed, improved method, based on their key characteristics and reported efficiency [1].
| Method | Key Features | Reported Challenges | Overall Yield |
|---|---|---|---|
| Knoevenagel Condensation [1] | Pyridine solvent, piperidine catalyst, malonic acid. | Requires hazardous pyridine; decarboxylation fails without it. | Not specified (Lower yield) |
| Horner-Wadsworth-Emmons (HWE) [1] | Sodium hydride base, phosphonate ester. | Requires chromatography; pyrophoric base; phosphorus waste. | Not specified (Lower yield) |
| Palladium-catalyzed Heck Coupling [1] | Cross-coupling of 3-pyridyl bromide with acrylates. | High palladium catalyst cost; requires chromatography. | Not specified (Lower yield) |
| One-Pot Aldol-Hydrolysis-Dehydration (Novel Method) [1] | LDA-mediated; no intermediate purification; chromatography- and recrystallization-free. | Requires careful control of anhydrous conditions for aldol step. | 84% |
Here are the experimental protocols for the traditional Knoevenagel method and the novel one-pot method, which provides supporting data for its superior efficiency.
This is the most widely used route but has significant drawbacks [1].
This recently reported method was designed to overcome the limitations of traditional routes [1].
trans-3-(3-Pyridyl)acrylic acid.The following diagram illustrates the streamlined workflow of the novel one-pot synthesis method.
This compound is a key building block for the drug Chidamide and is also used in material science, such as fabricating polymer membranes for electrochemical sensors [1] [2]. The chosen synthesis should align with the purity requirements and constraints of the final application.Irritant